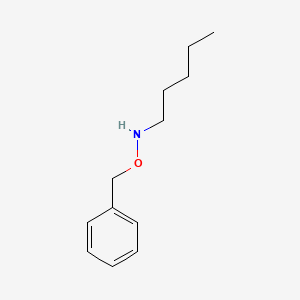
3-(3-bromophenyl)-3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-bromophenyl)-3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methylpropanamide, also known as BMS-986165, is a small molecule inhibitor that selectively targets TYK2, a member of the Janus kinase (JAK) family. JAKs are involved in the signaling pathways of cytokines and growth factors, which play a critical role in immune responses and inflammation. BMS-986165 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various autoimmune diseases.
Mecanismo De Acción
3-(3-bromophenyl)-3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methylpropanamide selectively inhibits TYK2, which is involved in the signaling pathways of several cytokines, including interleukin (IL)-12, IL-23, and type I interferons. By blocking the activity of TYK2, this compound reduces the production of pro-inflammatory cytokines and modulates immune responses.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to reduce inflammation and improve disease outcomes in animal models of autoimmune diseases. It has also been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-bromophenyl)-3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methylpropanamide is a potent and selective inhibitor of TYK2, making it a valuable tool for studying the role of TYK2 in cytokine signaling and immune responses. However, its specificity for TYK2 may limit its use in studies of other JAK family members. Additionally, the cost and availability of this compound may be a limitation for some research groups.
Direcciones Futuras
1. Further studies to evaluate the safety and efficacy of 3-(3-bromophenyl)-3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methylpropanamide in humans for the treatment of autoimmune diseases.
2. Investigate the potential of this compound as a combination therapy with other immunomodulatory agents.
3. Explore the role of TYK2 in other disease pathways beyond autoimmune diseases.
4. Develop more potent and selective TYK2 inhibitors for use in research and clinical settings.
Métodos De Síntesis
The synthesis of 3-(3-bromophenyl)-3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methylpropanamide involves several steps, starting with the reaction of 3-bromoaniline with tert-butyl carbamate to form N-tert-butyl-3-bromoaniline. This intermediate is then reacted with 1-cyanocyclobutane to form N-tert-butyl-3-(1-cyanocyclobutyl)aniline. The final step involves the reaction of N-tert-butyl-3-(1-cyanocyclobutyl)aniline with N-methyl-3-aminopropanamide to form this compound.
Aplicaciones Científicas De Investigación
3-(3-bromophenyl)-3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methylpropanamide has been shown to be a potent inhibitor of TYK2, with selectivity over other JAK family members. Preclinical studies have demonstrated its efficacy in various animal models of autoimmune diseases, including psoriasis, systemic lupus erythematosus, and inflammatory bowel disease. Clinical trials are currently underway to evaluate its safety and efficacy in humans for the treatment of psoriasis, psoriatic arthritis, and lupus nephritis.
Propiedades
IUPAC Name |
3-(3-bromophenyl)-3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4O2/c1-21(16(10-18)6-3-7-16)14(22)9-13(20-15(19)23)11-4-2-5-12(17)8-11/h2,4-5,8,13H,3,6-7,9H2,1H3,(H3,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOUBJZDGXVEBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC(C1=CC(=CC=C1)Br)NC(=O)N)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


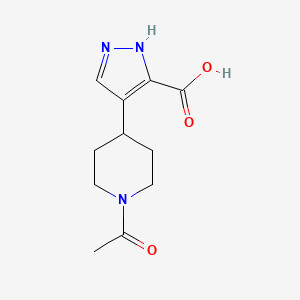
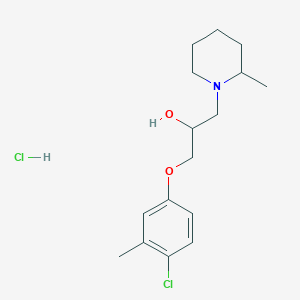
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2861367.png)

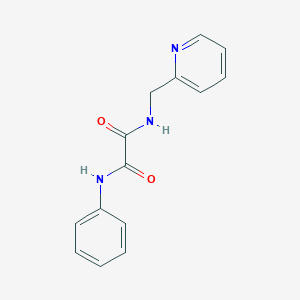
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2861372.png)
![(E)-N'-{5-[(3,4-dimethylphenyl)amino]-1H-1,2,4-triazol-3-yl}-N,N-dimethylmethanimidamide](/img/structure/B2861373.png)
![N-(1-cyanocyclopentyl)-2-[4-(3-cyanophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2861374.png)
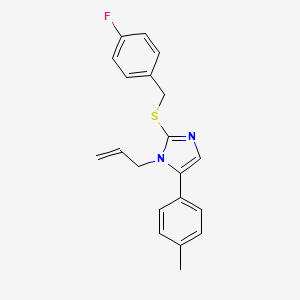
![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide](/img/structure/B2861377.png)
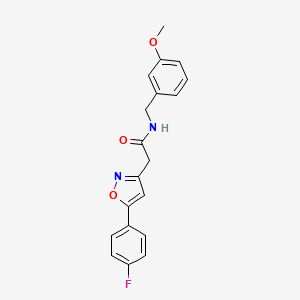
![6-(2,5-dimethylthiophen-3-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2861381.png)
